molecular formula C11H8O4 B080472 4-Methyl-6,7-methylenedioxycoumarin CAS No. 15071-04-2

4-Methyl-6,7-methylenedioxycoumarin

Cat. No. B080472
CAS RN: 15071-04-2
M. Wt: 204.18 g/mol
InChI Key: XAOGHIKJQRXPHX-UHFFFAOYSA-N
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Description

Coumarins, including 4-Methyl-6,7-methylenedioxycoumarin, are a class of organic chemical compounds that belong to the benzopyrone family. These compounds are of significant interest due to their wide range of biological activities and applications in various fields.

Synthesis Analysis

The synthesis of coumarins can be achieved through several methods, with the Pechmann condensation being one of the most common approaches. This involves the condensation of phenols with β-keto esters in the presence of acid catalysts. For example, the synthesis of 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin was successfully achieved via the Pechmann condensation, catalyzed by para-toluenesulfonic acid under solvent-free conditions, a method that could potentially be adapted for synthesizing 4-Methyl-6,7-methylenedioxycoumarin (Qian, 2011).

Molecular Structure Analysis

The molecular structure of coumarins can be determined using techniques like X-ray diffractometry and various computational methods. A study demonstrated the molecular structure determination of a related compound, 6-hydroxy-4-methyl-5,7-dinitrocoumarin, comparing experimental results with theoretical approaches (Quezada et al., 2006).

Chemical Reactions and Properties

Coumarins undergo various chemical reactions, such as the Claisen rearrangement, which involves the transformation of allyloxy coumarins to different structural variants. This rearrangement can be influenced by substituents present on the coumarin ring, potentially applicable to 4-Methyl-6,7-methylenedioxycoumarin for functional modifications (Ghantwal & Samant, 1999).

Physical Properties Analysis

The physical properties of coumarins, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties can be significantly influenced by the specific substituents and structural modifications present in the coumarin derivatives.

Chemical Properties Analysis

Coumarins exhibit a wide range of chemical properties, including antioxidant, antibacterial, and photophysical activities. These properties are often explored for potential applications in medicine, agriculture, and materials science. For instance, certain 4-methylcoumarins have been synthesized and evaluated for their antioxidant activity, demonstrating the influence of different functionalities on their effectiveness (Tyagi et al., 2005).

Scientific Research Applications

Antitumor and Cytotoxic Attributes

Coumarin derivatives, including 4-Methyl-6,7-methylenedioxycoumarin, have shown promising antitumor attributes, offering a new direction in cancer therapy. These compounds have been identified to counteract mechanisms of multidrug tumor resistance, improve the sensitivity of tumors to phototherapy, and potentially reduce the side effects associated with current chemotherapeutic drugs. The specific structural requirements for maximum selectivity against various cancer phenotypes have been a focus, suggesting that modifications to the coumarin backbone can enhance antitumor activity while minimizing side effects.

  • Cytotoxicity and Cancer Therapy

    The cytotoxic properties of 4-Methylumbelliferone (a closely related compound) and its derivatives against cancer cells highlight the potential of these compounds in developing new chemotherapeutic agents. Their exceptional activity in cancer therapy, including the ability to enhance tumor sensitivity to phototherapy and counter multidrug resistance, points towards a promising area of research in designing new drugs with improved selectivity and efficacy in treating various types of cancer (Mustafa, Abdulaziza, & Jasim, 2021).

  • Antitumor Attributes of Derivatives

    Further exploration into the antitumor attributes of 4-Methylumbelliferone-based compounds reveals their potential in overcoming multidrug resistance, one of the major challenges in cancer treatment. The structural features of these compounds play a significant role in their antitumor activity, offering insights into designing newer derivatives with optimal activity and selectivity against different cancer phenotypes (Abdulaziz & Mustafa, 2020).

Pharmacological and Biological Activities

Coumarin derivatives exhibit a broad spectrum of pharmacological and biological effects. These include antitumor, anti-inflammatory, antiviral, and antibacterial properties, demonstrating the versatility of these compounds in medicinal chemistry.

  • Bioactivities and Structure-Activity Relationships: The wide range of bioactivities of coumarins, including antitumor, anti-inflammatory, and antiviral effects, underscores the importance of these compounds in drug development. The structure-activity relationship analysis has shown that specific modifications to the coumarin structure can significantly enhance these activities, paving the way for the development of new therapeutic agents with coumarin scaffolds (Zhu & Jiang, 2018).

properties

IUPAC Name

8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOGHIKJQRXPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346066
Record name 4-Methyl-6,7-methylenedioxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6,7-methylenedioxycoumarin

CAS RN

15071-04-2
Record name 4-Methyl-6,7-methylenedioxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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